N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on developing efficient synthetic routes for producing heterocyclic compounds, which are pivotal in drug discovery and development. For instance, Kumar et al. (2012) and (2013) described methodologies for synthesizing 2-phenyl-4,5-substituted oxazoles and 2,4,5-trisubstituted thiazoles, respectively, through copper-catalyzed intramolecular cyclization and chemoselective thionation-cyclization of functionalized enamides. These processes illustrate the versatility of similar chemical frameworks in accessing a wide range of biologically relevant heterocycles (Kumar et al., 2012); (Kumar et al., 2013).
Antimicrobial and Antifungal Activities
Compounds with similar structural motifs have been investigated for their antimicrobial and antifungal activities. For example, Patel and Patel (2015) synthesized benzamide derivatives displaying significant antibacterial and antifungal properties, highlighting the potential of these chemical frameworks in developing new antimicrobial agents (Patel & Patel, 2015).
Anticancer Applications
Derivatives of triazole and related heterocycles have been explored for their anticancer properties. Lei et al. (2014) reported on the synthesis and crystal structure of novel nucleosides based on 1,2,4-triazole, indicating potential anticancer applications. Such studies underscore the importance of these compounds in the development of novel anticancer therapies (Lei et al., 2014).
Inhibitor of Apoptosis Proteins (IAP) Antagonists
In the context of cancer treatment, compounds with related structural features have been designed as potent inhibitors of apoptosis proteins (IAP) antagonists. GDC-0917, a second-generation IAP antagonist, represents a breakthrough in targeting cancer cell survival mechanisms, demonstrating the relevance of such chemical structures in designing effective cancer therapies (Wong et al., 2013).
Mechanism of Action
Thiazoles
are a class of organic compounds that include a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Triazoles
are another class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms. They have been found to have a wide range of biological activities, including antifungal, antibacterial, and antitumor effects .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKAGKOOXJESAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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